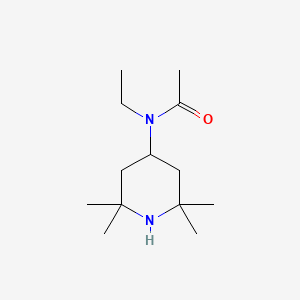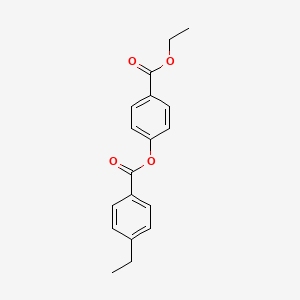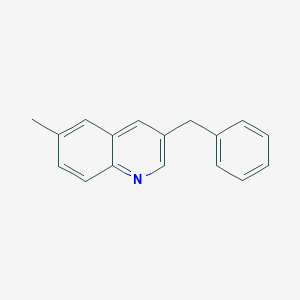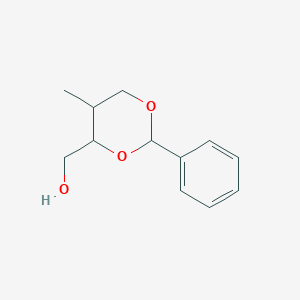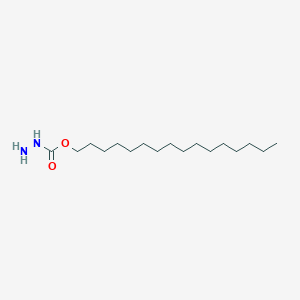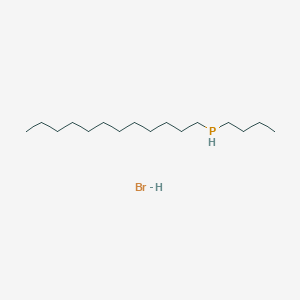
Butyl(dodecyl)phosphane;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(dodecyl)phosphane;hydrobromide is a tertiary phosphine compound that features a butyl group and a dodecyl group attached to a phosphorous atom, with a hydrobromide counterion. This compound is part of the broader class of organophosphorus compounds, which are widely used in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(dodecyl)phosphane;hydrobromide typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of butylmagnesium bromide with dodecylchlorophosphine can yield Butyl(dodecyl)phosphane, which is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(dodecyl)phosphane;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl(dodecyl)phosphane;hydrobromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Butyl(dodecyl)phosphane;hydrobromide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorous atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can activate substrates and promote various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorous atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxyphenyl groups.
Diallylphenylphosphine: A phosphine with two allyl groups and one phenyl group.
Uniqueness
Butyl(dodecyl)phosphane;hydrobromide is unique due to its long alkyl chains (butyl and dodecyl), which can impart different solubility and steric properties compared to other phosphines. This uniqueness can influence its reactivity and the types of catalytic processes it can facilitate .
Eigenschaften
CAS-Nummer |
90455-50-8 |
|---|---|
Molekularformel |
C16H36BrP |
Molekulargewicht |
339.33 g/mol |
IUPAC-Name |
butyl(dodecyl)phosphane;hydrobromide |
InChI |
InChI=1S/C16H35P.BrH/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2;/h17H,3-16H2,1-2H3;1H |
InChI-Schlüssel |
HFMVHAAQHPSYHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCPCCCC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
